Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-
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Overview
Description
N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, which also includes hydrogenated derivatives of the imidazopyrazine moiety
Preparation Methods
The synthesis of N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the desired imidazopyrazine compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other compounds in its class, which are known to induce cell cycle arrest and apoptosis .
Comparison with Similar Compounds
N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another imidazopyrazine derivative with similar structural features.
Thiazole derivatives: These compounds share the thiazole ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Imidazole derivatives: These compounds are known for their broad range of chemical and biological properties.
The uniqueness of N-Methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine lies in its specific combination of the thiazole and imidazopyrazine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
825630-57-7 |
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Molecular Formula |
C10H9N5S |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-methyl-3-(1,3-thiazol-2-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H9N5S/c1-11-8-9-14-6-7(10-13-3-5-16-10)15(9)4-2-12-8/h2-6H,1H3,(H,11,12) |
InChI Key |
HNSSMOMVOOGFSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=NC=CS3 |
Origin of Product |
United States |
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